Cardioplegin - 68245-15-8

Cardioplegin

Catalog Number: EVT-1541642
CAS Number: 68245-15-8
Molecular Formula: C21H33ClMgN4O10
Molecular Weight: 561.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cardioplegin is classified as a cardioplegic solution, which can be derived from various sources, including blood products and crystalloid solutions. The most common formulations include blood cardioplegia, del Nido cardioplegia, and histidine-tryptophan-ketoglutarate (HTK) solutions. Each formulation has unique components tailored to enhance myocardial protection during ischemia.

Synthesis Analysis

Methods and Technical Details

The synthesis of cardioplegin solutions involves precise mixing of various components to achieve the desired physiological properties. For instance, del Nido cardioplegia is prepared using a balanced solution that combines patient blood with electrolytes such as potassium chloride, magnesium sulfate, and sodium bicarbonate. The preparation typically involves:

  1. Component Selection: Choosing appropriate ingredients based on their roles in myocardial protection.
  2. Mixing Process: Carefully combining these components under sterile conditions to prevent contamination.
  3. pH Adjustment: Ensuring the final solution has a physiological pH (around 7.4) to maintain cellular integrity during cardiac arrest.
  4. Temperature Control: Administering the solution at cold temperatures (around 4°C) to further protect myocardial cells by reducing metabolic demand.
Molecular Structure Analysis

Structure and Data

The molecular structure of cardioplegin varies depending on its formulation but generally includes:

  • Electrolytes: Such as potassium ions that induce depolarization of myocardial cells.
  • Buffers: Like sodium bicarbonate that help maintain pH levels.
  • Protective Agents: Such as lidocaine, which acts as a sodium channel blocker.

For example, del Nido cardioplegia contains approximately 26 mEq/L potassium chloride and 14 mEq/L magnesium sulfate, among other components .

Chemical Reactions Analysis

Reactions and Technical Details

Cardioplegin solutions undergo several chemical reactions upon administration:

  1. Ion Exchange: Potassium ions enter myocardial cells, leading to depolarization and temporary cessation of electrical activity.
  2. Buffering Action: Bicarbonate ions neutralize excess hydrogen ions produced during anaerobic metabolism, helping to stabilize pH levels.
  3. Metabolic Inhibition: The cold temperature reduces enzymatic activity, further decreasing metabolic demand during ischemia.

These reactions are critical for minimizing cellular damage during cardiac surgery.

Mechanism of Action

Process and Data

The mechanism of action of cardioplegin involves several key processes:

  1. Induction of Cardiac Arrest: High concentrations of potassium ions in the solution cause rapid depolarization of cardiac myocytes, leading to a cessation of electrical activity.
  2. Metabolic Protection: The cold temperature slows down metabolic processes, reducing oxygen demand and delaying ischemic injury.
  3. Buffering Capacity: The presence of bicarbonate helps maintain intracellular pH, preventing acidosis that can exacerbate cellular damage during ischemia .

Studies have shown that effective buffering in cardioplegic solutions correlates with improved preservation of adenosine triphosphate levels during cardiac arrest .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cardioplegin solutions exhibit specific physical and chemical properties:

  • pH: Typically maintained around 7.4 for physiological compatibility.
  • Osmolarity: Adjusted to match plasma osmolarity (approximately 300 mOsm/L) to prevent cellular swelling or shrinkage.
  • Temperature Stability: Solutions are stored at low temperatures (4°C) to enhance stability and prolong shelf life .

These properties are crucial for ensuring the efficacy and safety of cardioplegic solutions during surgical procedures.

Applications

Scientific Uses

Cardioplegin is primarily used in:

  • Cardiac Surgery: To protect the myocardium during procedures such as coronary artery bypass grafting or valve replacements.
  • Research Settings: Investigating myocardial protection strategies and evaluating new formulations for improved outcomes in cardiac surgery.

Recent studies have demonstrated the effectiveness of various cardioplegic strategies in enhancing patient outcomes by reducing complications such as atrial fibrillation and renal failure post-surgery .

Historical Evolution of Cardioplegia

Early Developments in Myocardial Arrest Techniques

The dawn of cardiac surgery in the 1950s confronted surgeons with an unprecedented challenge: achieving a bloodless, motionless operative field while preserving myocardial viability. Before chemical cardioplegia, techniques relied on physical methods:

  • Topical Hypothermia: Pioneered by Wilfred Bigelow, who observed hibernating animals could tolerate extreme cold. Cooling reduced myocardial oxygen consumption by ~5-7% per 1°C drop but risked uneven protection and "stone heart" syndrome (irreversible contracture) [1] [4].
  • Ventricular Fibrillation: Allowed surgery on a non-beating heart but increased oxygen consumption by 40% compared to arrest, accelerating ischemic damage [4] [6].
  • Coronary Perfusion: Direct cannulation of coronary ostia was technically complex and often caused arterial injury or air embolism [5].

These methods offered narrow safety margins, limiting complex repairs. The quest for controlled, reversible arrest catalyzed the chemical cardioplegia era.

Melrose Technique and Potassium Citrate Innovations

In 1955, Denis Melrose revolutionized cardiac surgery by introducing elective cardiac arrest using a 2.5% potassium citrate solution:

  • Mechanism: High potassium (≈250 mmol/L) depolarized myocyte membranes to approximately −50 mV, inactivating sodium channels and inducing diastolic arrest [1] [5].
  • Initial Success: Early canine studies showed prompt arrest and spontaneous resumption of function after 30 minutes, hailed as a "safe and simple" method [5].
  • Clinical Rejection: By the early 1960s, reports emerged of refractory ventricular fibrillation, myocardial necrosis, and high mortality in humans. Tyers et al. (1975) confirmed potassium—not citrate—as the cytotoxic agent, causing calcium overload via Na⁺/Ca²⁺ exchanger reversal [1] [5].

Table 1: Key Milestones in Early Cardioplegia Development

YearInnovationKey FigureImpact
1883Potassium-induced diastolic arrestSidney RingerFirst description of K⁺ arrest in frog hearts [1]
1955Potassium citrate cardioplegiaDenis MelroseFirst clinical elective arrest; abandoned due to toxicity [5]
1964Low-sodium "intracellular" solutionBretschneiderHTK solution prototype for extended arrest [1] [3]

Emergence of Extracellular vs. Intracellular Solutions

The 1970s saw a dichotomy in cardioplegia design, addressing potassium toxicity via divergent strategies:

  • Extracellular Solutions (St. Thomas’ Hospital):
  • Composition: Physiological sodium (≈120 mmol/L), moderate potassium (16–20 mmol/L), calcium (1.2–2.0 mmol/L), and magnesium (16 mmol/L) [1] [2].
  • Mechanism: Depolarizing arrest at −50 mV, with magnesium mitigating calcium influx and preventing "calcium paradox" [1] [4].
  • Limitation: Required redosing every 20–30 minutes due to washout [2].

  • Intracellular Solutions (Bretschneider HTK):

  • Composition: Low sodium (15 mmol/L), minimal potassium (10 mmol/L), zero calcium, and histidine-tryptophan-ketoglutarate (HTK) [1] [3].
  • Mechanism: "Polarized arrest" by minimizing Na⁺ gradient, preventing action potential initiation. Histidine buffered acidosis, tryptophan stabilized membranes, ketoglutarate enhanced ATP synthesis [3] [8].
  • Advantage: Single-dose protection for ≤3 hours, ideal for transplant and minimally invasive surgery [3] [8].

Table 2: Extracellular vs. Intracellular Cardioplegia Solutions

CharacteristicExtracellular (e.g., St. Thomas)Intracellular (e.g., Bretschneider HTK)
Sodium (mmol/L)120–14015–20
Potassium (mmol/L)16–209–10
Calcium (mmol/L)1.2–2.00.02 (near zero)
Arrest MechanismDepolarizingPolarizing
Dosing FrequencyEvery 20–30 minSingle dose (≤3 hours)
Key AdditivesMagnesiumHistidine, tryptophan, ketoglutarate

Transition to Blood-Based Cardioplegia in the Late 20th Century

Blood cardioplegia emerged in the 1970s–1980s as a "natural" evolution, synergizing oxygen delivery with chemical arrest:

  • Physiological Rationale:
  • Blood provided oxygen, buffers, antioxidants, and oncotic pressure, counteracting edema [5] [6].
  • Hemoglobin in blood enhanced oxygen unloading during reperfusion compared to crystalloids [6].

  • Buckberg’s Protocol:

  • 4:1 Blood-to-Crystalloid Ratio: Balanced oxygen carriage and potassium concentration [5].
  • Warm Induction/Cold Maintenance: Resuscitated energy-depleted hearts before arrest [6].
  • "Hot Shot" Reperfusion: Warm blood cardioplegia before cross-clamp removal reduced reperfusion injury [6].

  • Clinical Validation:

  • The 1994 Warm Heart Trial (n=1,732) showed blood cardioplegia reduced postoperative low-output syndrome by 34% (6.1% vs. 9.3%) versus cold crystalloid [6].
  • Blood solutions enabled "controlled reperfusion" by adjusting substrate composition (e.g., glutamate/aspartate enrichment) [4] [6].

Table 3: Evolution of Blood Cardioplegia Strategies

EraStrategyKey FeaturesClinical Impact
1970sCold Blood CardioplegiaHigh K⁺ (20–25 mmol/L), 10–15°CReduced edema vs. crystalloids [5]
1980sWarm Blood InductionWarm (37°C) induction before arrestResuscitated ischemic myocardium [6]
1990sMicroplegia (Miniplegia)Concentrated K⁺ added directly to blood, no diluentAvoided hemodilution; precise dosing [6]

Properties

CAS Number

68245-15-8

Product Name

Cardioplegin

IUPAC Name

magnesium;2-aminobutanedioate;2-(diethylamino)ethyl 4-aminobenzoate;hydron;hydrochloride

Molecular Formula

C21H33ClMgN4O10

Molecular Weight

561.3 g/mol

InChI

InChI=1S/C13H20N2O2.2C4H7NO4.ClH.Mg/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;2*5-2(4(8)9)1-3(6)7;;/h5-8H,3-4,9-10,14H2,1-2H3;2*2H,1,5H2,(H,6,7)(H,8,9);1H;/q;;;;+2/p-2

InChI Key

GRAMCUGYYSXQQQ-UHFFFAOYSA-L

SMILES

[H+].[H+].CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl

Synonyms

Cardioplegin

Canonical SMILES

[H+].[H+].CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.